

physical and chemical properties of p-Tolylthiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Tolylthiourea

Cat. No.: B1348918

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **p-Tolylthiourea**

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Versatility and Potential

In the landscape of modern chemical research, from pharmaceutical discovery to materials science, certain molecular scaffolds consistently emerge as cornerstones of innovation. **p-Tolylthiourea**, also known as 1-(*p*-Tolyl)thiourea or N-(4-Methylphenyl)thiourea, is one such compound. Its deceptively simple structure, featuring a thiourea core appended to a *p*-tolyl group, belies a rich and complex chemical character that makes it a valuable intermediate and a subject of study in its own right.

This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of **p-Tolylthiourea**. We move beyond a simple recitation of data, aiming instead to provide a cohesive narrative that explains the why behind its properties and the how of its application. The protocols and data presented herein are synthesized from established literature and best practices, intended to serve as a self-validating framework for your own laboratory work. We will explore its fundamental physical characteristics, delve into its chemical reactivity and spectroscopic signature, and provide robust experimental protocols for its synthesis and characterization.

Core Molecular Identity and Physical Characteristics

Understanding the fundamental physical properties of a compound is the bedrock of its effective use. These characteristics dictate everything from appropriate storage conditions and solvent selection for reactions to its behavior in biological systems.

p-Tolylthiourea is typically encountered as a white to off-white crystalline solid.[1][2][3] Its structural identifiers are crucial for unambiguous documentation and literature searches.

- IUPAC Name: (4-methylphenyl)thiourea[3][4]
- CAS Number: 622-52-6[1][2][4][5]
- Molecular Formula: C₈H₁₀N₂S[1][2][4][5]
- Molecular Weight: 166.24 g/mol [3][6]

The key physical and thermodynamic properties are summarized in the table below.

Property	Value	Significance & Context	Source(s)
Appearance	White to Almost white powder/crystal	Purity indicator. Color deviations may suggest impurities or degradation.	[1][2][3]
Melting Point	178 - 187 °C	A sharp melting point within this range is a primary indicator of high purity. A broad range suggests the presence of impurities.	[3][5]
Solubility	Soluble in polar solvents; almost transparent in hot methanol.	Dictates choice of solvents for reaction, purification (recrystallization), and preparation of analytical samples. Limited water solubility is typical for aryl-substituted compounds.	[1][5]
Density	~1.242 g/cm ³	Useful for calculations in process scale-up and formulation development.	[5]
Boiling Point	282.5 °C (at 760 mmHg)	Indicates low volatility under standard conditions. Decomposition may occur at this temperature.	[5]

		Important for safety assessment and defining appropriate handling conditions to prevent fire hazards.
Flash Point	124.6 °C	[5]
pKa (Predicted)	13.39 ± 0.70	The weakly acidic nature of the N-H protons is central to its ability to act as a ligand and participate in hydrogen bonding.
LogP	2.42	This partition coefficient suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.

Crystallography and Molecular Geometry

While detailed crystal structure reports for **p-Tolylthiourea** itself are not as common as for its derivatives, analysis of related structures, such as N,N'-(p-tolyl)thiourea, reveals that the crystal lattice is stabilized significantly by intermolecular N-H···S hydrogen bonds and van der Waals forces.^[7] This hydrogen bonding capability is a defining feature of its chemical personality, influencing its melting point, solubility, and its function as a ligand.

Caption: Chemical structure of **p-Tolylthiourea** ($C_8H_{10}N_2S$).

Chemical Reactivity and Spectroscopic Profile

The utility of **p-Tolylthiourea** stems from the interplay between the electron-donating p-tolyl group and the versatile thiourea moiety. This combination imparts a rich chemical reactivity and a distinct spectroscopic fingerprint essential for its identification.

Core Reactivity

- Ligand Formation: The sulfur and nitrogen atoms of the thiourea group are effective Lewis bases, making **p-Tolylthiourea** an excellent ligand for forming stable complexes with various metal ions.[1][2] This property is exploited in analytical chemistry for the detection of heavy metals and in materials science for the synthesis of novel coordination polymers.[2]
- Synthetic Intermediate: It serves as a crucial building block in organic synthesis.[2] For example, it can be a precursor in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. Its role as a precursor to isothiocyanates further highlights its synthetic utility.[2]
- Biological Activity: Thiourea derivatives are widely studied for their pharmacological potential. **p-Tolylthiourea** itself has been investigated for antifungal and antitumor properties, and it serves as a scaffold for developing new therapeutic agents.[1][2]

Spectroscopic Signature for Verification

Confirming the identity and purity of **p-Tolylthiourea** is paramount. Spectroscopic methods provide a non-destructive and highly accurate means of characterization.

- Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint. Key vibrational bands to look for include:
 - N-H Stretching: A series of bands typically in the $3100\text{-}3400\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretches of the $-\text{NH}_2$ and $-\text{NH-}$ groups.
 - C-H Stretching: Aromatic C-H stretches appear just above 3000 cm^{-1} , while the methyl (CH_3) group C-H stretches appear just below 3000 cm^{-1} .
 - C=S Stretching (Thioamide I Band): This is a complex vibration but typically exhibits a strong band in the $1200\text{-}1350\text{ cm}^{-1}$ region.
 - C-N Stretching (Thioamide II Band): Found around $1400\text{-}1600\text{ cm}^{-1}$, often coupled with N-H bending.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see:
 - A singlet for the methyl (CH_3) protons around 2.3 ppm.
 - Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
 - Broad signals for the N-H protons, whose chemical shift is highly dependent on solvent and concentration. These signals will exchange with D_2O .
- ^{13}C NMR: The carbon spectrum will confirm the number of unique carbon environments:
 - The methyl carbon around 20-25 ppm.
 - Four distinct signals for the aromatic carbons.
 - A characteristic downfield signal for the thiocarbonyl ($\text{C}=\text{S}$) carbon, typically >170 ppm.

Experimental Protocols: A Framework for Self-Validation

The following protocols are designed to be robust and self-validating. Each step has a clear purpose, and the characterization methods provide the necessary feedback to confirm the success of the preceding step.

Synthesis of p-Tolylthiourea

This procedure is adapted from established methods for synthesizing aryl thioureas, which involves the reaction of an amine (p-toluidine) with a thiocyanate salt under acidic conditions.^[8]

Causality: The reaction proceeds via the in-situ formation of isothiocyanic acid (HNCS) from the thiocyanate salt and mineral acid. The p-toluidine then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanic acid to form the target **p-Tolylthiourea**. Using a biphasic system with an aprotic solvent can improve purity by minimizing the formation of the di-substituted by-product, ditolylthiourea.^[8]

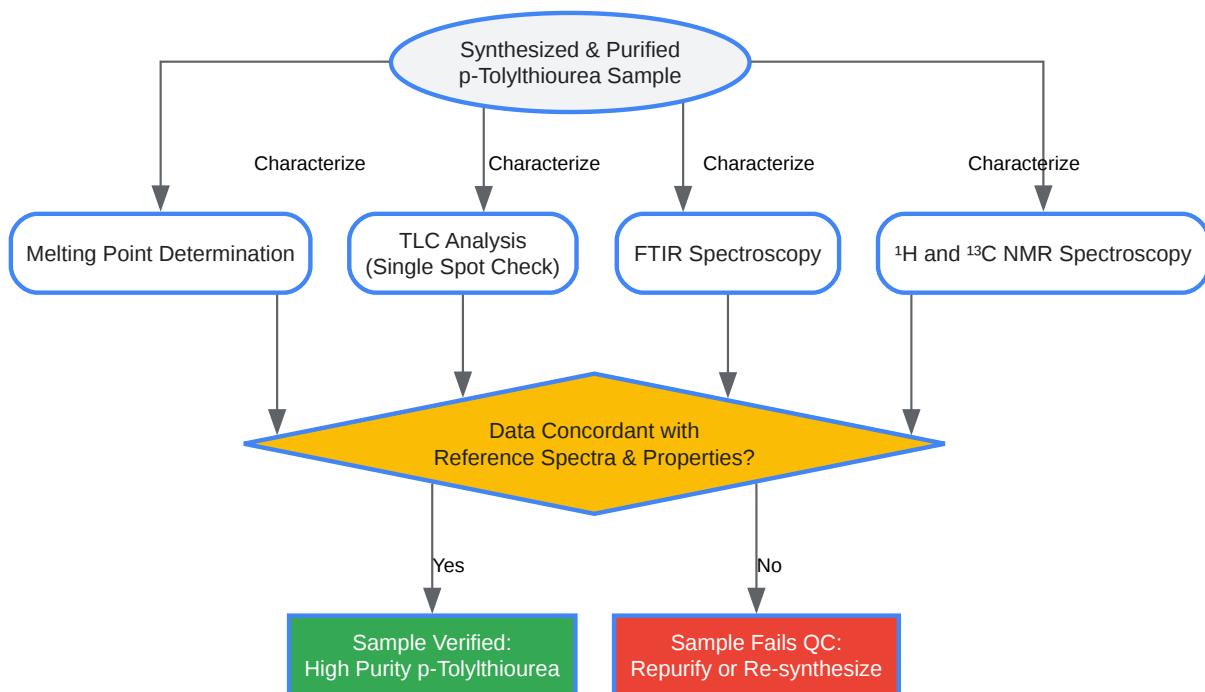
Materials:

- p-Toluidine
- Ammonium thiocyanate (or Sodium thiocyanate)
- Concentrated Hydrochloric Acid (HCl)
- Toluene (or another suitable aprotic solvent)
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-toluidine (1 equivalent), ammonium thiocyanate (1.1 equivalents), and toluene (approx. 3-4 mL per gram of p-toluidine).
- **Acid Addition:** Begin vigorous stirring to create a suspension. Slowly add a solution of concentrated HCl (1.1 equivalents) in an equal volume of deionized water via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 60 °C with an ice bath if necessary.
- **Reaction:** After the addition is complete, heat the mixture to reflux (approx. 95-100 °C) with continued vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup and Isolation:** Allow the mixture to cool to room temperature. The product will often precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.
- **Filtration:** Collect the crude solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove any unreacted thiocyanate salts and then with a small amount of cold toluene to remove non-polar impurities.
- **Drying:** Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization


Causality: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. **p-Tolylthiourea** is significantly more soluble in hot ethanol than in cold ethanol, allowing impurities to be removed.

Procedure:

- **Solvent Selection:** Place the crude **p-Tolylthiourea** in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- **Hot Filtration (if charcoal was used):** Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce maximum crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Characterization Workflow

This workflow ensures the identity and purity of the synthesized material.

[Click to download full resolution via product page](#)

Caption: Self-validating workflow for the characterization of **p-Tolylthiourea**.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **p-Tolylthiourea** is a toxic compound and must be handled with appropriate precautions.

- Hazard Classification: It is classified as toxic if swallowed (GHS H301).[4][6] Some sources also indicate toxicity in contact with skin (H311) or if inhaled (H331), and it may cause skin and eye irritation (H315, H319).[4][6]
- Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing paper, enclosed balance) to minimize exposure.

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[\[5\]](#) Recommended storage temperatures range from room temperature to 0-8 °C for long-term stability.[\[2\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic organic compounds.

Conclusion

p-Tolylthiourea is more than just a chemical intermediate; it is a versatile tool for the modern scientist. Its well-defined physical properties, predictable chemical reactivity, and distinct spectroscopic signature make it a reliable component in complex synthetic pathways and analytical methods. By understanding the causal relationships behind its behavior and employing robust, self-validating experimental protocols, researchers can confidently unlock its full potential in drug development, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 622-52-6: P-Tolylthiourea | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. p-Tolylthiourea | C8H10N2S | CID 722833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Tolylthiourea | lookchem [lookchem.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- To cite this document: BenchChem. [physical and chemical properties of p-Tolylthiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348918#physical-and-chemical-properties-of-p-tolylthiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com